molecular formula C8H12O B2874746 Bicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2094-67-9

Bicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B2874746
CAS No.: 2094-67-9
M. Wt: 124.183
InChI Key: HWSMGEOQSJOPQN-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carbaldehyde: is an organic compound with the molecular formula C₈H₁₂O. It is a derivative of norbornane, featuring a bicyclic structure with a formyl group attached to one of the bridgehead carbons. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic oxidation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]heptane-1-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The formyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products:

    Oxidation: Bicyclo[2.2.1]heptane-1-carboxylic acid.

    Reduction: Bicyclo[2.2.1]heptane-1-methanol.

    Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbaldehyde: Similar structure but with the formyl group at a different position.

    Norbornane: The parent hydrocarbon without the formyl group.

    Norbornene: A related compound with a double bond in the bicyclic structure.

Uniqueness: : Bicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the position of the formyl group at the bridgehead carbon, which imparts distinct reactivity and steric properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSMGEOQSJOPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-67-9
Record name bicyclo[2.2.1]heptane-1-carbaldehyde
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